molecular formula C12H12O4 B7816515 [(2S)-5-Oxotetrahydro-2-furanyl]methyl benzoate

[(2S)-5-Oxotetrahydro-2-furanyl]methyl benzoate

Cat. No.: B7816515
M. Wt: 220.22 g/mol
InChI Key: HZLYSMGNNYHFQU-JTQLQIEISA-N
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Description

[(2S)-5-Oxotetrahydro-2-furanyl]methyl benzoate is an organic compound that features a furan ring fused with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-5-Oxotetrahydro-2-furanyl]methyl benzoate typically involves the esterification of [(2S)-5-Oxotetrahydro-2-furanyl]methanol with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:

    Esterification Reaction:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

[(2S)-5-Oxotetrahydro-2-furanyl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as alcohols or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,5-dione derivatives

    Reduction: Tetrahydrofuran derivatives

    Substitution: Various ester derivatives depending on the nucleophile used

Scientific Research Applications

[(2S)-5-Oxotetrahydro-2-furanyl]methyl benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including resins and coatings.

Mechanism of Action

The mechanism of action of [(2S)-5-Oxotetrahydro-2-furanyl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active furan derivative, which can then interact with cellular enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[(2S)-5-Oxotetrahydro-2-furanyl]methyl benzoate can be compared with other similar compounds, such as:

    [(2S)-5-Oxotetrahydro-2-furanyl]methyl acetate: Similar ester structure but with an acetate group instead of a benzoate group.

    [(2S)-5-Oxotetrahydro-2-furanyl]methyl propionate: Similar ester structure but with a propionate group instead of a benzoate group.

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

[(2S)-5-oxooxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c13-11-7-6-10(16-11)8-15-12(14)9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLYSMGNNYHFQU-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1COC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)O[C@@H]1COC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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